molecular formula C9H22O3Si B1293661 Triethoxy(propyl)silane CAS No. 2550-02-9

Triethoxy(propyl)silane

Cat. No. B1293661
CAS RN: 2550-02-9
M. Wt: 206.35 g/mol
InChI Key: NBXZNTLFQLUFES-UHFFFAOYSA-N
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Description

Triethoxy(propyl)silane is a silane compound that is not directly mentioned in the provided papers, but its chemistry can be inferred from the studies on related silane compounds. Silanes are silicon-based compounds that have multiple applications, including as crosslinking agents, surface modifiers, and in the synthesis of various materials. The papers provided discuss different silane compounds with varying functional groups and their applications in fields such as lithium-ion batteries, surface modification, polymer science, and coordination chemistry.

Synthesis Analysis

The synthesis of silane compounds is a critical aspect of their study. For instance, the synthesis of tris(mercaptomethyl)silane is described, starting from the corresponding tris(chloromethyl)silane and characterized by NMR and X-ray diffraction . Similarly, the addition of mercapto propyl triethoxy silane to polybutadiene to introduce crosslinkable silane moieties is discussed, with the reaction kinetics studied using NMR and volumetric titration . These studies provide insights into the synthetic routes and characterization techniques that could be applicable to triethoxy(propyl)silane.

Molecular Structure Analysis

The molecular structure of silane compounds is crucial for understanding their reactivity and properties. X-ray crystallography is used to determine the structure of tris[2-(dimethylamino)phenyl]silane and related germane compounds, revealing the encapsulation of the hydrogen atom bonded to silicon and germanium . The crystal structure of another silane compound is analyzed along with Hirshfeld surface analysis to understand intermolecular interactions . These analyses are indicative of the types of structural studies that could be performed on triethoxy(propyl)silane.

Chemical Reactions Analysis

Silane compounds undergo various chemical reactions, which are essential for their applications. The addition of tris(trimethylsilyl)silane across the double bonds of alkenes and alkynes under free-radical conditions is discussed, highlighting the regioselectivity and stereoselectivity of the reaction . Another study describes the use of tris(trimethylsilyl)silane as a reducing agent and mediator in the formation of carbon-carbon bonds via radicals . These reactions provide a framework for understanding the types of chemical transformations that triethoxy(propyl)silane might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are determined by their molecular structure and the nature of their substituents. The study of phenyl tris-2-methoxydiethoxy silane as an additive in lithium-ion batteries reveals its ability to form a cross-polymerized network on graphite surfaces, affecting the electrochemical properties of the electrolyte . The hydrolysis and polycondensation of trialkoxy(alkyl)silanes to form inorganic-organic layered materials are discussed, with the characterization of the products by XRD, SEM, and NMR, indicating the formation of highly-organized materials . These properties are relevant to the potential applications of triethoxy(propyl)silane.

Scientific Research Applications

Crosslinking Agent in Polymer Chemistry

Triethoxy(propyl)silane has been effectively used in modifying polymers. For instance, it was introduced into low molar mass hydroxy telechelic polybutadiene, significantly altering its swelling properties and mechanical characteristics. These changes include a notable increase in the glass transition temperature and storage modulus, attributed to the decrease in the average molar mass per crosslinked unit (Schapman, Couvercelle, & Bunel, 2000).

Formation of Inorganic-Organic Layered Materials

Research demonstrates the ability of triethoxy(propyl)silanes to hydrolyze and polycondense, forming ordered structured materials. These materials exhibit specific characteristics like sharp diffraction peaks, platy morphology, and the formation of siloxane bonds, indicating highly-organized inorganic–organic layered structures (Shimojima, Sugahara, & Kuroda, 1997).

Enhancement of Rubber Compounds

Triethoxy(propyl)silane has been utilized in silica-filled solution styrene butadiene rubber compounds. Its effect on the filler-rubber interaction, crosslink density, and crosslink structure of these compounds was significant, influencing the overall performance of the rubber materials (Lee et al., 2017).

Corrosion Resistance and Surface Modification

This compound has been used in creating coatings on various metal surfaces to improve corrosion resistance. For example, it was used in the development of a composite silane conversion coating on galvanized steel, demonstrating excellent corrosion inhibition properties (Wang, Liu, Yu, & An, 2012). Additionally, it has been applied in the study of vinyl-triethoxy silane films on iron, showcasing its potential in enhancing the protective properties of metal surfaces (Flis & Kanoza, 2006).

Biochip Applications

Triethoxy(propyl)silane derivatives have been synthesized for biochip applications, demonstrating their potential in the field of biotechnology. These compounds have been used in creating functionalized surfaces for the covalent immobilization of peptides, indicating their utility in biosensing and diagnostics (Martin et al., 2005).

Enhancing Adhesion Properties

It has been employed to improve the adhesion of coatings to substrates, as demonstrated in a study where a coupling agent based on this silane was used to enhance the adhesion of antibacterial coatings to silicon rubber substrates (Guo et al., 2015).

Safety And Hazards

Triethoxy(propyl)silane is classified as a flammable liquid and a skin irritant . It has a flash point of 58.5 °C . Precautionary measures include avoiding contact with skin and eyes, and preventing fire caused by electrostatic discharge steam .

Future Directions

Triethoxy(propyl)silane has potential applications in various fields due to its ability to enhance interfacial adhesive strength, water treatment, polymer composites, and coatings . It is valuable for multi-materialization .

properties

IUPAC Name

triethoxy(propyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXZNTLFQLUFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160876-30-2
Record name Silane, triethoxypropyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160876-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60862984
Record name Triethoxypropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethoxy(propyl)silane

CAS RN

2550-02-9
Record name Propyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2550-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethoxypropylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, triethoxypropyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethoxypropylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethoxypropylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHOXYPROPYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17OTX9FG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
BS Mbuli, TJ Malefetse, BB Mamba… - … Technology, PO Box, 2008 - researchgate.net
… Herein we report on the synthesis of β-cyclodextrin-3-triethoxy-propyl silane 1, a precursor for Si- and Ti-based βcyclodextrin polymers. The synthetic route for this precursor is illustrated …
Number of citations: 2 www.researchgate.net
L Wahba, M D'Arienzo, R Donetti, T Hanel, R Scotti… - RSC …, 2013 - pubs.rsc.org
Silica–rubber nanocomposites were obtained by in situ sol–gel synthesis, using trialkoxysilanes with different functional groups as precursors. The functionalities were selected in order …
Number of citations: 39 pubs.rsc.org
A Johansson, M Janz, J Silfwerbrand… - … and Retrofitting II, 2008 - api.taylorfrancis.com
Water repellent agents such as silanes have been shown to give a good protection against moisture and chlorides and thereby prolonging the service life for the construction. However, …
Number of citations: 5 api.taylorfrancis.com
S Björkegren, L Nordstierna, A Törncrona… - Journal of colloid and …, 2017 - Elsevier
… silica sols studied, showing the amounts of Silquest A-1230 mPEG Silane (mPEG), ethoxy trimethylsilane (trimethyl), dimethoxy dimethylsilane (dimethyl), triethoxy propyl silane (propyl-…
Number of citations: 94 www.sciencedirect.com
M Hajibeygi, M Fardi, M Shabanian - Polymer Composites, 2019 - Wiley Online Library
… In the next step, in a 100 mL beaker 0.15 g of triethoxy propyl silane was dissolved in 2 mL … This process was repeated three times to ensure the removal of excess triethoxy propyl silane…
SMS Björkegren - 2016 - search.proquest.com
The main objective of this thesis is to create an understanding of how surface functionalized colloidal silica can be utilized in emulsions stabilized solely by particles, so called Pickering …
Number of citations: 11 search.proquest.com
M Esmaeilpour, J Javidi, F Dehghani - Journal of the Iranian Chemical …, 2016 - Springer
In this paper, we adopt a facile method to prepare a type of porous silica nanoparticles (n-SiO 2 ) from tetraethyl orthosilicate as the source of silica. Then, dendritic polymer supported …
Number of citations: 25 link.springer.com
RP Sullivan, JT Morningstar, E Castellanos-Trejo… - Science …, 2022 - science.org
Molecular-scale diodes made from self-assembled monolayers (SAMs) could complement silicon-based technologies with smaller, cheaper, and more versatile devices. However, …
Number of citations: 7 www.science.org
X Dang, Q Li, H Li, Y Yang, L Zhang, Y Hu - Journal of Polymer Research, 2014 - Springer
Four new diester compounds were prepared and used as internal donors (ID) to prepare MgCl 2 supported titanium catalysts. Different diesters had notable influences on the porosity …
Number of citations: 16 link.springer.com
IS Park, S Kim, Y Yim, G Park, J Choi, C Won… - Nature …, 2022 - nature.com
Artificial, synthetic chaperones have attracted much attention in biomedical research due to their ability to control the folding of proteins and peptides. Here, we report bio-inspired …
Number of citations: 4 www.nature.com

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